molecular formula C8H14O2 B14080878 (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane

(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane

Cat. No.: B14080878
M. Wt: 142.20 g/mol
InChI Key: NKTIKJLVFCWHIQ-UHFFFAOYSA-N
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Description

(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane is a cyclopropane derivative characterized by the presence of a (Z)-configured 3,3-dimethoxyprop-1-en-1-yl group. Cyclopropane derivatives are known for their unique structural and chemical properties, which make them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, is a robust method for cyclopropanation . Another method involves the use of diazo compounds, which can generate carbenes upon photolysis or thermal decomposition .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The use of flow chemistry and continuous processing techniques has been explored to enhance the efficiency and scalability of these reactions .

Chemical Reactions Analysis

Types of Reactions

(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane involves its interaction with specific molecular targets and pathways. The strained three-membered ring of the cyclopropane moiety makes it highly reactive, allowing it to participate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-(3,3-Dimethoxyprop-1-en-1-yl)cyclopropane is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. The presence of the dimethoxyprop-1-en-1-yl group also imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3,3-dimethoxyprop-1-enylcyclopropane

InChI

InChI=1S/C8H14O2/c1-9-8(10-2)6-5-7-3-4-7/h5-8H,3-4H2,1-2H3

InChI Key

NKTIKJLVFCWHIQ-UHFFFAOYSA-N

Canonical SMILES

COC(C=CC1CC1)OC

Origin of Product

United States

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